trans-Pulegol

Description

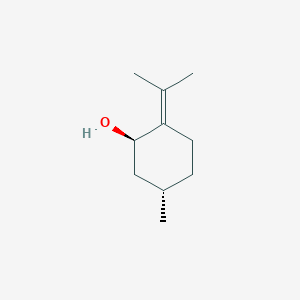

Structure

3D Structure

Properties

CAS No. |

18649-91-7 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(1R,5S)-5-methyl-2-propan-2-ylidenecyclohexan-1-ol |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8,10-11H,4-6H2,1-3H3/t8-,10+/m0/s1 |

InChI Key |

JGVWYJDASSSGEK-WCBMZHEXSA-N |

Isomeric SMILES |

C[C@H]1CCC(=C(C)C)[C@@H](C1)O |

Canonical SMILES |

CC1CCC(=C(C)C)C(C1)O |

Origin of Product |

United States |

Foundational & Exploratory

The Stereochemistry of trans-Pulegol: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Characterization, and Stereochemical Nuances of trans-Pulegol and Its Isomers for Applications in Drug Discovery and Development.

Introduction

Pulegol, a naturally occurring monoterpenoid alcohol, and its various stereoisomers are of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. The precise three-dimensional arrangement of the hydroxyl, methyl, and isopropylidene groups on the cyclohexane ring gives rise to a family of stereoisomers, each with unique physical, chemical, and biological properties. Among these, this compound presents a specific stereochemical configuration that influences its reactivity and potential as a chiral building block. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its relationship to other pulegol isomers, proposed synthetic strategies, and a summary of its key quantitative and spectroscopic data. Furthermore, this document explores the structure-activity relationships of pulegol derivatives to inform future drug development endeavors.

Stereoisomers of Pulegol

Pulegol (C₁₀H₁₈O) possesses three chiral centers, leading to the possibility of eight stereoisomers (four pairs of enantiomers). The most commonly discussed isomers include isopulegol, neo-isopulegol, and their respective enantiomers. The cis/trans nomenclature in the context of pulegol typically refers to the relative orientation of the hydroxyl group and the isopropylidene group on the cyclohexane ring. In this compound, these two bulky substituents are on opposite sides of the ring, leading to a more thermodynamically stable chair conformation where they can both occupy equatorial positions.

Proposed Stereoselective Synthesis of this compound

While commercially available starting materials often favor the synthesis of isopulegol derivatives, a plausible stereoselective route to this compound can be proposed based on the reduction of (+)-pulegone. The stereochemical outcome of the reduction of the carbonyl group is highly dependent on the choice of reducing agent and reaction conditions.

A proposed synthetic workflow is outlined below:

Experimental Protocol: Stereoselective Reduction of (+)-Pulegone

Objective: To synthesize this compound via the stereoselective reduction of (+)-pulegone.

Materials:

-

(+)-Pulegone (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq) or Lithium aluminum hydride (LiAlH₄) (1.1 eq)

-

Methanol (solvent for NaBH₄) or anhydrous Diethyl ether/THF (solvent for LiAlH₄)

-

Deionized water

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluents)

Procedure:

-

Reaction Setup: A solution of (+)-pulegone in the appropriate anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), particularly if using LiAlH₄. The flask is cooled in an ice bath to 0 °C.

-

Addition of Reducing Agent: The reducing agent is added portion-wise to the stirred solution of pulegone over a period of 15-30 minutes, maintaining the temperature at 0 °C. The choice of reducing agent is critical for stereoselectivity. Bulky hydride reagents tend to favor axial attack on the carbonyl group of the most stable chair conformation of pulegone, which would lead to the equatorial hydroxyl group characteristic of this compound.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up:

-

For NaBH₄ in methanol: The reaction is quenched by the slow addition of deionized water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether or ethyl acetate.

-

For LiAlH₄ in ether/THF: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). The resulting precipitate is filtered off, and the organic filtrate is collected.

-

-

Extraction and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product.

-

Purification: The crude mixture of pulegol isomers is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound isomer.

-

Characterization: The purified this compound is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and its optical rotation is measured.

Quantitative Data of Pulegol Stereoisomers

The physical properties of pulegol stereoisomers, particularly their optical rotation, are crucial for their characterization and for assessing their enantiomeric purity. The sign of the specific rotation indicates whether the compound is dextrorotatory (+) or levorotatory (-).

| Stereoisomer | Specific Rotation ([α]D) | Boiling Point (°C) |

| (-)-Isopulegol | -22° (neat) | 91 (13 mmHg) |

| (+)-Isopulegol | +22° (neat) | 91 (13 mmHg) |

| (+)-Neo-isopulegol | +4.5° (neat) | 212 |

| (-)-cis-Pulegol | -19.5° (neat) | 212-214 |

| (+)-trans-Pulegol | Not readily available | Not readily available |

Note: Data is compiled from various sources and may vary depending on the experimental conditions.

Structure-Activity Relationship of Pulegol Derivatives

The stereochemistry of pulegol and its derivatives plays a critical role in their biological activity. Variations in the spatial arrangement of functional groups can significantly impact their interaction with biological targets. For instance, the antimicrobial and anti-inflammatory properties of pulegol-derived compounds are often stereodependent.

A Technical Guide to the Natural Sources of trans-Pulegol

For researchers, scientists, and drug development professionals, understanding the natural occurrence and biosynthesis of specific phytochemicals is paramount for their potential exploitation. This in-depth technical guide focuses on trans-pulegol, a monoterpenoid alcohol, providing a comprehensive overview of its natural sources, biosynthetic origins, and the methodologies for its extraction and quantification.

Natural Occurrence of this compound

This compound is a less abundant isomer of pulegol found in the essential oils of various aromatic plants, primarily within the Lamiaceae family. While its concentration is often lower than its cis- counterpart and other major monoterpenes like pulegone and menthone, it is a consistent, albeit minor, constituent in several species. The table below summarizes the quantitative data available for this compound and its isomers in select natural sources. It is important to note that many studies identify "isopulegone" without specifying the stereoisomer, which can create ambiguity in the data.

| Plant Species | Family | Plant Part | This compound (% of Essential Oil) | Other Pulegol Isomers (% of Essential Oil) | Reference(s) |

| Mentha pulegium | Lamiaceae | Aerial Parts | Not explicitly quantified | cis-Isopulegone (1.31% - 1.55%) | [1] |

| Mentha pulegium | Lamiaceae | Leaves | Not explicitly quantified | Isopulegone (2.53%) | [2] |

Biosynthesis of Pulegol Isomers

The biosynthesis of pulegol isomers is intricately linked to the well-characterized menthol biosynthesis pathway in Mentha species. The pathway originates from geranyl pyrophosphate (GPP) and proceeds through a series of enzymatic reactions involving cyclization, hydroxylation, and reduction steps. The formation of this compound is a result of the stereospecific reduction of precursor molecules.

The key steps leading to the formation of pulegol isomers are as follows:

-

Geranyl Pyrophosphate (GPP) Cyclization: The pathway begins with the cyclization of GPP to (-)-limonene, catalyzed by (-)-limonene synthase.

-

Hydroxylation: (-)-Limonene undergoes hydroxylation at the C3 position by (-)-limonene-3-hydroxylase to yield (-)-trans-isopiperitenol.

-

Dehydrogenation: (-)-trans-Isopiperitenol is then oxidized by (-)-trans-isopiperitenol dehydrogenase to form (-)-isopiperitenone.

-

Reduction to Pulegol Isomers: The crucial step for the formation of pulegol isomers is the reduction of the endocyclic double bond of (-)-isopiperitenone by (-)-isopiperitenone reductase (IPR). This reduction can lead to the formation of different stereoisomers of pulegone, which are then further reduced to pulegol isomers by pulegone reductase. The stereoselectivity of these reductases determines the specific isomer of pulegol that is produced. For instance, in peppermint, (-)-isopiperitenone reductase specifically produces (+)-cis-isopulegone. The formation of this compound would likely involve a reductase with different stereospecificity or a subsequent isomerization step.

Below is a diagram illustrating the putative biosynthetic pathway leading to pulegol isomers.

References

The Biosynthesis of Pulegol Isomers: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of pulegol isomers, crucial intermediates in the production of valuable monoterpenoids such as menthol. This document details the enzymatic cascade, presents key quantitative data, outlines experimental protocols, and visualizes the biosynthetic and regulatory pathways.

Introduction to Pulegol Biosynthesis

Pulegol and its isomers are naturally occurring monoterpenols that serve as pivotal precursors in the biosynthesis of a diverse array of aromatic compounds, most notably the commercially significant menthol isomers. The primary biosynthetic pathway leading to pulegol is extensively studied in species of the Mentha (mint) genus, particularly Mentha x piperita (peppermint). This pathway involves a series of stereospecific enzymatic reactions that convert the ubiquitous acyclic precursor, geranyl pyrophosphate (GPP), into the cyclic ketone (+)-pulegone, which is then further metabolized to various pulegol and menthol isomers. Understanding and harnessing this pathway is of significant interest for the industrial production of flavorings, fragrances, and pharmaceutical agents through both traditional plant cultivation and modern synthetic biology approaches.

The Core Biosynthetic Pathway

The biosynthesis of (+)-pulegone, the direct precursor to pulegol isomers, is a multi-step enzymatic process localized within the secretory cells of peltate glandular trichomes on the aerial surfaces of mint plants. The pathway commences with the formation of GPP and proceeds through a series of cyclization, hydroxylation, oxidation, reduction, and isomerization steps.

The key enzymatic steps leading to (+)-pulegone are:

-

Geranyl Pyrophosphate Synthase (GPPS): Catalyzes the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), the universal precursor for monoterpene biosynthesis.

-

(-)-Limonene Synthase (LS): Mediates the cyclization of GPP to form the parent olefin, (-)-limonene.[1]

-

(-)-Limonene-3-Hydroxylase (L3OH): A cytochrome P450 monooxygenase that catalyzes the stereospecific hydroxylation of (-)-limonene at the C3 position to yield (-)-trans-isopiperitenol.[1]

-

(-)-trans-Isopiperitenol Dehydrogenase (IPD): An NAD+-dependent enzyme that oxidizes the hydroxyl group of (-)-trans-isopiperitenol to form (-)-isopiperitenone.[1]

-

(-)-Isopiperitenone Reductase (IPR): An NADPH-dependent reductase that catalyzes the reduction of the endocyclic double bond of (-)-isopiperitenone to produce (+)-cis-isopulegone.[1]

-

(+)-cis-Isopulegone Isomerase (IPI): Catalyzes the isomerization of the double bond in (+)-cis-isopulegone to form the more thermodynamically stable α,β-unsaturated ketone, (+)-pulegone.[1]

-

(+)-Pulegone Reductase (PR): An NADPH-dependent enzyme that reduces the exocyclic double bond of (+)-pulegone to yield a mixture of (-)-menthone and (+)-isomenthone.[1] From pulegone, various reductases can produce the different pulegol isomers.

References

An In-depth Technical Guide on the Chemical Properties of trans-Pulegol

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Pulegol is a naturally occurring monoterpene alcohol that has garnered interest within the scientific community for its potential applications in chemical synthesis and drug development. As an isomer of pulegol, its distinct stereochemistry influences its physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailing its physical constants, spectral data, and relevant experimental protocols.

Physicochemical Properties

The physical properties of this compound are crucial for its handling, purification, and use in various applications. While data specifically for the trans-isomer can be limited, the following table summarizes the available information for pulegol, with notations on isomer specificity where possible.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Melting Point | 46-47 °C | For "pulegol"[2] |

| Boiling Point | 227.629 °C at 760 mmHg | For "pulegol"[2] |

| Density | 0.933 g/cm³ | For "pulegol"[2] |

| Flash Point | 91.269 °C | For "pulegol"[2] |

| Optical Rotation | Not available |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Below are the key spectral data for pulegol, with a focus on identifying characteristics of the trans-isomer where possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectrum: The ¹³C NMR spectrum of pulegol provides insight into the carbon framework of the molecule. The following data is attributed to "pulegol," with "this compound" listed as a synonym.[3]

-

Solvent: CDCl₃

(Note: Specific peak assignments for this compound require further experimental verification.)

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. A mass spectrum for "pulegol" is available on SpectraBase, which lists "this compound" as a synonym.[3]

(Note: The fragmentation pattern is characteristic of the pulegol structure, but subtle differences may exist between isomers.)

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and for the development of new procedures.

Synthesis of (+)-trans-Pulegol from (+)-Pulegone

A common method for the synthesis of this compound is the reduction of the corresponding ketone, pulegone. The stereochemical outcome of the reduction is dependent on the reducing agent and reaction conditions.

Reaction Scheme:

Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of (+)-pulegone in anhydrous diethyl ether is prepared.

-

Reduction: The solution is cooled in an ice bath, and a solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period.

-

Workup: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Extraction and Purification: The resulting mixture is filtered, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield (+)-trans-pulegol.

Spectroscopic Analysis Protocols

NMR Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

IR Spectroscopy Sample Preparation (Liquid Film):

-

Place a drop of the neat this compound sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer and acquire the IR spectrum.

GC-MS Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

-

The instrument will separate the components of the sample and generate a mass spectrum for each.

Reaction Pathways

The reduction of pulegone to pulegol is a key transformation that illustrates the stereochemical control in organic synthesis. The hydride from a reducing agent like lithium aluminum hydride can attack the carbonyl carbon from either the axial or equatorial face, leading to the formation of cis or trans isomers, respectively. The predominance of the trans product is often observed due to steric hindrance guiding the approach of the hydride.

Conclusion

This technical guide provides a foundational understanding of the chemical properties of this compound. The presented data and protocols are intended to support researchers and professionals in the fields of chemistry and drug development in their work with this versatile monoterpene. Further research to definitively characterize the properties of the pure trans-isomer is encouraged to expand its potential applications.

References

Technical Whitepaper: Discovery and Isolation of trans-Pulegol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the methods for the discovery and isolation of trans-pulegol, a naturally occurring monoterpenoid alcohol. This compound, a stereoisomer of pulegol, is of interest for its potential applications in chemical synthesis and fragrance industries. This guide details methodologies for its isolation from natural sources, primarily essential oils, and its synthesis via chemical reduction of (+)-pulegone. Detailed experimental protocols, purification techniques, and characterization data are presented to serve as a resource for researchers. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams.

Introduction

This compound, systematically named (1S,5R)-2-isopropylidene-5-methyl-cyclohexanol, is a monoterpenoid alcohol and a stereoisomer of pulegol. It is structurally related to other well-known monoterpenes such as pulegone, menthone, and menthol, which are principal components of essential oils from plants in the Mentha genus[1]. While not as abundant as its precursor pulegone, this compound has been identified as a minor constituent in the essential oil of species like Mentha pulegium (pennyroyal)[2]. Its discovery is intrinsically linked to the extensive phytochemical analysis of mint species. Due to its specific stereochemistry, this compound is a valuable chiral building block in organic synthesis. This guide focuses on the two primary routes for obtaining this compound: direct isolation from natural plant matter and stereoselective synthesis from more abundant precursors.

Primary Methods for Obtaining this compound

Isolation from Natural Sources

The primary natural source of this compound is the essential oil of aromatic plants, particularly from the Lamiaceae family. Mentha pulegium, for instance, contains pulegone as its major component, which can be accompanied by smaller amounts of its reduction products, including this compound[3][4].

The general procedure involves:

-

Extraction of Essential Oil: Hydrodistillation is the most common method for extracting essential oils from the aerial parts of the plant[5]. This process uses steam to volatilize the oil, which is then condensed and separated from the aqueous phase.

-

Chromatographic Separation: The resulting crude essential oil is a complex mixture of volatile compounds. Isolating this compound requires chromatographic techniques. Flash column chromatography is highly effective for separating isomers and compounds with different polarities.

Synthesis from Precursors

A more common and reliable method for obtaining significant quantities of pulegol isomers is through the chemical reduction of (+)-pulegone, which is readily available from pennyroyal oil[6].

Reduction of (+)-Pulegone: The reduction of the carbonyl group in (+)-pulegone yields a mixture of cis- and this compound. The stereoselectivity of this reaction depends heavily on the reducing agent and reaction conditions. Metal hydride reagents, such as lithium aluminum hydride (LiAlH₄), are frequently used for this transformation[7]. The reaction produces both diastereomers, which must then be separated.

Experimental Protocols

Protocol: Isolation from Mentha pulegium Essential Oil

This protocol outlines the hydrodistillation of pennyroyal leaves followed by chromatographic isolation of this compound.

1. Materials and Equipment:

-

Dried aerial parts of Mentha pulegium (200 g)

-

Clevenger-type apparatus

-

Distilled water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography (60 Å, 70-230 mesh)

-

Solvents: n-hexane, ethyl acetate (analytical grade)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and developing chamber

2. Methodology:

-

Hydrodistillation: Place 200 g of dried plant material into a 2 L round-bottom flask and add 1.5 L of distilled water. Assemble the Clevenger apparatus and heat the flask to boiling for 3 hours[5]. Collect the essential oil, dry it over anhydrous sodium sulfate, and store at 4°C.

-

Column Chromatography: Prepare a silica gel slurry in n-hexane and pack it into a glass column. Pre-elute the column with n-hexane. Dissolve the crude essential oil (e.g., 2 g) in a minimal amount of n-hexane and load it onto the column.

-

Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 1% to 20% ethyl acetate in n-hexane.

-

Fraction Collection: Collect fractions and monitor the separation using TLC. Combine fractions containing the desired compound, identified by comparison with a standard or by subsequent spectroscopic analysis.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Protocol: Synthesis via Reduction of (+)-Pulegone

This protocol details the reduction of (+)-pulegone using lithium aluminum hydride.

1. Materials and Equipment:

-

(+)-Pulegone

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

Ice bath

2. Methodology:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (e.g., 0.5 g, 13 mmol) in 50 mL of anhydrous diethyl ether. Cool the suspension to 0°C using an ice bath.

-

Addition of Pulegone: Dissolve (+)-pulegone (e.g., 2.0 g, 13 mmol) in 25 mL of anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension over 30 minutes.

-

Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours[7].

-

Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous Na₂SO₄ solution at 0°C.

-

Workup: Filter the resulting mixture to remove the aluminum salts. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator. The resulting crude product will be a mixture of cis- and this compound.

-

Purification: Separate the isomers using column chromatography as described in Protocol 3.1.

Data Presentation

Table 1: Physicochemical Properties of Pulegol

| Property | Value | Source |

| IUPAC Name | 5-methyl-2-propan-2-ylidenecyclohexan-1-ol | [8] |

| Molecular Formula | C₁₀H₁₈O | [8][9] |

| Molecular Weight | 154.25 g/mol | [8][9] |

| CAS Number | 529-02-2 | [8][10] |

| Boiling Point | 211.66 °C | [9] |

| Density | 0.91 g/cm³ (approx.) | [11] |

| LogP (Octanol/Water) | 2.36 - 2.4 | [9][10] |

Table 2: Spectroscopic Data for Characterization of Pulegol Isomers

| Technique | Data (Note: Peaks may vary slightly based on isomer and solvent) | Source |

| Mass Spectrometry (EI-MS) | Major m/z fragments: 81, 69, 68, 71, 56 | [12] |

| ¹³C NMR (CDCl₃) | Chemical shifts (δ, ppm) for pulegol isomers typically appear in the ranges of 18-23 (CH₃), 30-50 (CH₂, CH), 65-75 (CH-OH), 120-130 (C=C), 140-150 (C=C). Specific assignments require analysis of the pure isomer. | [13][14][15] |

Table 3: Example Yields for Isolation and Synthesis

| Method | Starting Material | Product | Typical Yield | Source |

| Hydrodistillation | Mentha pulegium (dried) | Crude Essential Oil | 2.2% - 5.9% (w/w) | [2][3] |

| LiAlH₄ Reduction | (+)-Pulegone | cis/trans-Pulegol mixture | ~90% | [16] |

Note: The yield of this compound from essential oil is highly variable and depends on the specific chemotype of the plant.

Mandatory Visualizations

Experimental Workflow for Isolation

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. scielo.br [scielo.br]

- 5. Unlocking the combined action of Mentha pulegium L. essential oil and Thym honey: In vitro pharmacological activities, molecular docking, and in vivo anti-inflammatory effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pulegol | C10H18O | CID 92793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ScenTree - Isopulegol (CAS N° 89-79-2) [scentree.co]

- 10. Pulegol (CAS 529-02-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. (-)-isopulegol, 89-79-2 [thegoodscentscompany.com]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 13C NMR, GC and HPLC characterization of lipid components of the salted and dried mullet (Mugil cephalus) roe "bottarga" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. epb.bibl.th-koeln.de [epb.bibl.th-koeln.de]

An In-depth Technical Guide to the Synthesis of (-)-trans-Pulegol from (+)-Pulegone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of (-)-trans-pulegol, a valuable chiral building block in organic synthesis, from the readily available starting material (+)-pulegone. This document details the core chemical transformation, experimental protocols, and data presentation to support research and development in the pharmaceutical and chemical industries.

Introduction

(-)-trans-Pulegol is a diastereomer of pulegol, a naturally occurring monoterpene alcohol. Its specific stereochemistry makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of new therapeutic agents. The stereoselective reduction of the α,β-unsaturated ketone in (+)-pulegone is the key step in obtaining the desired (-)-trans-pulegol. This guide focuses on the diastereoselective reduction using metal hydrides, a common and effective method for this transformation.

Core Synthesis Pathway: Reduction of (+)-Pulegone

The primary method for the synthesis of (-)-trans-pulegol from (+)-pulegone is the reduction of the carbonyl group. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions. While various methods exist, including catalytic hydrogenation, reduction with lithium aluminum hydride (LiAlH4) is a well-established method for achieving high diastereoselectivity in favor of the trans isomer.

The reaction proceeds via the nucleophilic attack of a hydride ion on the carbonyl carbon of (+)-pulegone. The approach of the hydride reagent is sterically hindered on one face of the molecule, leading to the preferential formation of one diastereomer over the other.

Caption: Chemical transformation of (+)-Pulegone to (-)-trans-Pulegol.

Experimental Protocol: Diastereoselective Reduction with Lithium Aluminum Hydride

This section provides a detailed experimental procedure for the synthesis of (-)-trans-pulegol from (+)-pulegone using lithium aluminum hydride.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| (+)-Pulegone | 99% | Sigma-Aldrich |

| Lithium Aluminum Hydride (LiAlH4) | 95% | Acros Organics |

| Anhydrous Diethyl Ether | ACS Grade | Fisher Scientific |

| Sodium Sulfate (anhydrous) | ACS Grade | VWR |

| Hydrochloric Acid (HCl) | 1 M solution | J.T. Baker |

| Saturated Sodium Bicarbonate Solution | Laboratory prepared | - |

| Saturated Sodium Chloride Solution (Brine) | Laboratory prepared | - |

3.2. Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Preparation: Anhydrous diethyl ether (100 mL) is added to the reaction flask. Lithium aluminum hydride (X.X g, XX mmol, 1.2 eq.) is carefully and slowly added to the ether with stirring under a nitrogen atmosphere. The suspension is stirred for 15 minutes.

-

Addition of (+)-Pulegone: (+)-Pulegone (X.X g, XX mmol, 1.0 eq.) is dissolved in 50 mL of anhydrous diethyl ether and placed in the dropping funnel. This solution is added dropwise to the stirred LiAlH4 suspension over a period of 30 minutes. The reaction mixture is maintained at 0 °C using an ice bath during the addition.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (8:2 v/v) as the eluent.

-

Quenching: Upon completion of the reaction, the flask is cooled in an ice bath, and the reaction is cautiously quenched by the slow, dropwise addition of 10 mL of water, followed by 10 mL of 1 M sodium hydroxide solution, and finally another 20 mL of water.

-

Workup: The resulting white precipitate is removed by vacuum filtration and washed with diethyl ether (3 x 20 mL). The combined organic filtrates are washed sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure (-)-trans-pulegol.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of (-)-trans-pulegol from (+)-pulegone via LiAlH4 reduction.

| Parameter | Value |

| Yield of (-)-trans-Pulegol | 85-95% |

| Diastereomeric Excess (d.e.) | >90% |

| Optical Rotation [α]D | -XX.X° (c=X, CHCl3) |

Characterization of (-)-trans-Pulegol

The stereochemistry of the product can be confirmed by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant between the proton on the hydroxyl-bearing carbon and the adjacent proton is a key indicator of the cis or trans configuration.

5.1. ¹H NMR Spectroscopy

In the ¹H NMR spectrum of (-)-trans-pulegol, the proton at the C1 position (bearing the hydroxyl group) is expected to appear as a doublet of doublets with a large axial-axial coupling constant (J ≈ 10-12 Hz) and a smaller axial-equatorial coupling constant (J ≈ 4-5 Hz), confirming the axial orientation of this proton and thus the trans relationship between the hydroxyl and isopropylidene groups. In contrast, the cis-isomer would exhibit smaller coupling constants for this proton.

5.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The chemical shifts will be consistent with the pulegol structure.

5.3. Infrared (IR) Spectroscopy

The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. A strong absorption around 1640 cm⁻¹ will be present due to the C=C stretching of the exocyclic double bond.

Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Workflow for the synthesis of (-)-trans-pulegol.

Conclusion

The diastereoselective reduction of (+)-pulegone using lithium aluminum hydride provides an efficient and reliable method for the synthesis of (-)-trans-pulegol. This technical guide outlines a detailed experimental protocol, expected data, and characterization methods to assist researchers in the successful synthesis and verification of this important chiral intermediate. Careful execution of the experimental procedure and thorough characterization are crucial for obtaining high-purity (-)-trans-pulegol for applications in drug development and fine chemical synthesis.

The Biological Profile of trans-Pulegol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biological activities of trans-pulegol, a naturally occurring monoterpenoid found in various aromatic plants. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its insecticidal, acaricidal, antimicrobial, antioxidant, and anti-inflammatory properties. This guide synthesizes available quantitative data, details relevant experimental methodologies, and illustrates key molecular pathways and experimental workflows to facilitate further research and development of this compound as a potential bioactive agent.

Introduction

This compound is a monoterpene alcohol that, along with its isomers and related ketones like pulegone and isopulegone, contributes to the characteristic aroma of plants in the Lamiaceae family, such as mints (e.g., Mentha pulegium). While often studied as a component of essential oils, pure this compound and its related compounds have demonstrated a range of significant biological effects. This guide aims to consolidate the current scientific knowledge on these activities, providing a foundational resource for its potential applications in pest management, as a natural preservative, and in therapeutics.

Insecticidal and Acaricidal Activity

This compound and its related compounds have shown notable toxicity against a variety of insect and acarid pests, primarily through fumigant and contact action.

Quantitative Data

The following table summarizes the reported lethal concentrations (LC₅₀) and lethal doses (LD₅₀) of pulegone, a closely related ketone of this compound, against various stored product pests. Data for pure this compound is limited, and pulegone is often the more potent insecticide within essential oils where both are present.

| Compound | Species | Exposure Route | Metric | Value | Reference(s) |

| R-Pulegone | Sitophilus zeamais | Fumigant | LC₅₀ | < 0.1 mg/L | [1] |

| S-Pulegone | Sitophilus zeamais | Fumigant | LC₅₀ | < 0.1 mg/L | [1] |

| R-Pulegone | Sitophilus zeamais | Contact | LD₅₀ | < 7.5 µ g/adult | [1] |

| S-Pulegone | Sitophilus zeamais | Contact | LD₅₀ | < 7.5 µ g/adult | [1] |

| Pulegone | Tribolium castaneum | Fumigant | LC₅₀ | 23.04 µl/l air (males, 48h) | [2] |

| Pulegone | Tribolium castaneum | Fumigant | LC₅₀ | 38.25 µl/l air (females, 48h) | [2] |

Mechanism of Action

The primary insecticidal mechanism of monoterpenes like pulegone is believed to be neurotoxicity. One of the proposed targets is the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine in the insect nervous system. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve impulses, paralysis, and eventual death of the insect.

Additionally, monoterpenoids have been shown to modulate the γ-aminobutyric acid (GABA) receptor, an inhibitory neurotransmitter receptor in insects. By interfering with GABAergic transmission, these compounds can induce hyperexcitability and contribute to their insecticidal effect.

Experimental Protocol: Fumigant Toxicity Assay

This protocol is adapted for determining the fumigant toxicity of volatile compounds like this compound against stored product insects.

-

Preparation of Test Substance: Dissolve this compound in a suitable volatile solvent (e.g., acetone) to prepare a range of concentrations.

-

Test Arena: Use airtight glass jars or vials of a known volume as fumigation chambers.

-

Application: Apply a specific volume (e.g., 10 µL) of the prepared this compound solution onto a filter paper strip. Allow the solvent to evaporate completely (approximately 2 minutes).

-

Insect Introduction: Introduce a known number of adult insects (e.g., 20) into the fumigation chamber. Provide a food source if the exposure period is longer than 24 hours.

-

Sealing and Incubation: Seal the chambers and incubate at a controlled temperature (e.g., 25 ± 1°C) and relative humidity (e.g., 65 ± 5%) for a predetermined period (e.g., 24, 48, or 72 hours).

-

Mortality Assessment: After the exposure period, transfer the insects to a clean container with a food source and allow a 24-hour recovery period. Mortality is assessed by probing the insects with a fine brush; insects that do not show any movement are considered dead.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC₅₀ and LC₉₀ values using probit analysis.

Antimicrobial Activity

This compound and essential oils containing it have demonstrated inhibitory activity against a range of pathogenic and spoilage microorganisms.

Quantitative Data

The following table presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for pulegone against various bacterial strains.

| Compound | Microorganism | Metric | Value (µl/ml) | Reference(s) |

| Pulegone | Streptococcus equi | MIC | - | [3] |

| Pulegone | Streptococcus equi | Growth Inhibition Zone | 20 mm | [3] |

| Pulegone | Staphylococcus aureus | MIC | 5.85 | [4] |

| Pulegone | Staphylococcus aureus | MBC | 11.71 | [4] |

Mechanism of Action

The antimicrobial action of monoterpenes like this compound is generally attributed to their ability to disrupt microbial cell membranes. Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of essential intracellular components such as ions and ATP. This disruption of membrane integrity and the associated dissipation of the proton motive force ultimately leads to cell death.

Experimental Protocol: Agar Disc Diffusion Assay

This method is widely used to screen for the antimicrobial activity of plant extracts and pure compounds.

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in a sterile broth.

-

Inoculation of Agar Plates: Uniformly streak the microbial suspension onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.

-

Preparation of Discs: Sterilize filter paper discs (6 mm in diameter) and impregnate them with a known concentration of this compound (dissolved in a suitable solvent like DMSO). Allow the solvent to evaporate.

-

Application of Discs: Place the impregnated discs onto the surface of the inoculated agar plates. A disc impregnated with the solvent serves as a negative control, and a disc with a standard antibiotic serves as a positive control.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

-

Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Activity

This compound has been identified as a component of essential oils with antioxidant properties. This activity is crucial for its potential use as a natural preservative.

Quantitative Data

The antioxidant activity of this compound is often evaluated by its ability to scavenge free radicals, with the IC₅₀ value representing the concentration required to scavenge 50% of the radicals.

| Compound/Extract | Assay | Metric | Value | Reference(s) |

| Mentha pulegium EO (rich in pulegone) | DPPH | IC₅₀ | 15.93 mg/mL | [5] |

Mechanism of Action

The antioxidant activity of monoterpene alcohols like this compound is primarily due to their ability to donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them and terminating the radical chain reaction.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common spectrophotometric assay for determining the antioxidant capacity of compounds.

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 1 mM). Dilute this stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

-

Preparation of Test Sample: Prepare a series of dilutions of this compound in methanol.

-

Reaction Mixture: In a test tube or a 96-well plate, mix a specific volume of the this compound solution with the DPPH working solution. A mixture of methanol and the DPPH solution serves as the control.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control, and A_sample is the absorbance of the test sample.

-

Determination of IC₅₀: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value.

Anti-inflammatory Activity

Pulegone, the oxidized form of this compound, has demonstrated significant anti-inflammatory properties, suggesting a similar potential for this compound.

Quantitative Data

The anti-inflammatory activity can be quantified by measuring the reduction in edema in animal models or by determining the EC₅₀ for the inhibition of inflammatory mediators in vitro.

| Compound | Model | Metric | Value | Reference(s) |

| Pulegone | LPS-stimulated THP-1 cells | EC₅₀ (TNF-α inhibition) | 1.2 ± 0.2 mM | [6] |

| Isopulegol | Carrageenan-induced paw edema | - | Dose-dependent reduction | [7] |

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of pulegone are mediated through the inhibition of key pro-inflammatory signaling pathways. Studies have shown that pulegone can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).

NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines like TNF-α and IL-6. Pulegone has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and the expression of these inflammatory mediators.

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, also plays a crucial role in regulating the inflammatory response. Pulegone has been observed to inhibit the phosphorylation of these MAPKs, further contributing to the downregulation of inflammatory gene expression.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of this compound. Administer the compounds orally or intraperitoneally.

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) following treatment, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation of Edema and Inhibition: Calculate the percentage of paw edema and the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

This compound and its related monoterpenes exhibit a broad spectrum of biological activities that warrant further investigation. The available data on their insecticidal, acaricidal, antimicrobial, antioxidant, and anti-inflammatory properties suggest their potential for development into novel products for various industries. However, a significant portion of the current research has focused on essential oils or the more abundant isomers like pulegone.

Future research should focus on:

-

Elucidating the specific biological activities and potency of pure this compound.

-

Conducting detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound.

-

Performing comprehensive toxicological and safety assessments to evaluate its suitability for various applications.

-

Developing stable and effective formulations to enhance its bioavailability and efficacy.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately unlocking the full potential of this compound as a valuable bioactive compound.

References

- 1. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]

- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 3. Metabolic Products of Linalool and Modulation of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2.3. DPPH Radical Scavenging Assay [bio-protocol.org]

- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 6. Modulation of human GABAA and glycine receptor currents by menthol and related monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Toxicological Profile of Trans-Pulegol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of trans-pulegol, with a primary focus on (R)-(+)-pulegone, the most common and extensively studied trans-isomer. Pulegone is a naturally occurring monoterpene ketone found in essential oils of plants like pennyroyal and peppermint. This document summarizes key findings on its metabolism, genotoxicity, carcinogenicity, and organ-specific toxicities, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing metabolic and signaling pathways.

Acute and Subchronic Toxicity

Table 1: Acute Toxicity of (R)-(+)-Pulegone and Related Compounds

| Compound | Species | Route | LD50 | Other Acute Effects | Reference |

| (R)-(+)-Pulegone | Rat | Oral | 470 mg/kg bw | - | [1] |

| (R)-(+)-Pulegone | Mouse | Intraperitoneal | 9/16 deaths at 400 mg/kg bw | Hepatotoxicity and lung toxicity | [1][2] |

| (S)-(-)-Pulegone | Mouse | Intraperitoneal | 4/10 deaths at 600 mg/kg bw | Significantly less toxic than the (R)-(+)-isomer | [1] |

| Isopulegol | Rat | Oral | 936 mg/kg bw | - | [1] |

| Menthofuran | Mouse | Intraperitoneal | 5/15 deaths at 200 mg/kg bw | - | [1] |

Subchronic toxicity studies, primarily from the National Toxicology Program (NTP), have established No-Observed-Adverse-Effect Levels (NOAELs) for (R)-(+)-pulegone.

Table 2: Subchronic Toxicity of (R)-(+)-Pulegone (90-Day Studies)

| Species | Sex | NOAEL | Key Adverse Effects at Higher Doses | Reference |

| F344/N Rat | Male | < 9.375 mg/kg/day | Decreased body weights, increased liver and kidney weights, hepatic hypertrophy. | [3] |

| F344/N Rat | Female | < 9.375 mg/kg/day | Decreased body weights, increased liver and kidney weights, hepatic hypertrophy. | [3] |

| B6C3F1 Mouse | Male | 150 mg/kg/day | Generally unremarkable at doses up to 150 mg/kg/day. | [4] |

| B6C3F1 Mouse | Female | 75 mg/kg/day | Increased liver weights at 150 mg/kg/day. | [4] |

Metabolism

The metabolism of pulegone is complex and plays a crucial role in its toxicity. It is primarily metabolized by cytochrome P450 (CYP) enzymes in the liver. The major pathways involve hydroxylation, reduction, and conjugation. A key toxic metabolite is menthofuran.[4][5]

The metabolic pathways for (R)-(+)-pulegone are outlined below.

Genotoxicity

The genotoxicity of pulegone has been evaluated in a battery of in vitro and in vivo assays, with some conflicting results.

Table 3: Summary of Genotoxicity Studies on Pulegone

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium TA97, TA98, TA100, TA1535, TA1537 | With and without S9 | Negative | [4] |

| Bacterial Reverse Mutation (Ames) | S. typhimurium and E. coli | With and without S9 | Mixed (2/3 assays negative) | [5] |

| In vivo Micronucleus | B6C3F1 Mouse Peripheral Blood Erythrocytes | N/A | Negative | [4] |

| Somatic Mutation and Recombination | Drosophila melanogaster | N/A | Weakly mutagenic | [6] |

The NTP concluded that there was no evidence of in vivo genotoxicity in the micronucleus assay.[4] The mixed results in the Ames test suggest that while pulegone may have some mutagenic potential under specific in vitro conditions, this does not appear to translate to in vivo genotoxicity.

Carcinogenicity

Long-term carcinogenicity bioassays of (R)-(+)-pulegone were conducted by the NTP in F344/N rats and B6C3F1 mice.

Table 4: Summary of 2-Year Carcinogenicity Bioassay of (R)-(+)-Pulegone

| Species | Sex | Doses (mg/kg bw/day) | Key Neoplastic Findings | NTP Conclusion | Reference |

| F344/N Rat | Male | 0, 18.75, 37.5, 75 (stop-exposure) | No evidence of carcinogenic activity. | No Evidence | [7] |

| F344/N Rat | Female | 0, 37.5, 75, 150 (stop-exposure) | Increased incidences of urinary bladder papilloma and carcinoma. | Clear Evidence | [7] |

| B6C3F1 Mouse | Male | 0, 37.5, 75, 150 | Increased incidences of hepatocellular adenoma and hepatoblastoma. | Clear Evidence | [7] |

| B6C3F1 Mouse | Female | 0, 37.5, 75, 150 | Increased incidences of hepatocellular adenoma. Osteomas and osteosarcomas may have been related to administration. | Clear Evidence | [7] |

Table 5: Incidence of Key Neoplasms in the 2-Year NTP Study

| Species/Sex | Organ | Neoplasm | Control | Low Dose | Mid Dose | High Dose |

| Rat/Female | Urinary Bladder | Papilloma or Carcinoma | 0/50 | 0/50 | 3/50 | 9/50 |

| Mouse/Male | Liver | Hepatocellular Adenoma | 28/50 | 35/50 | 41/50 | 44/50 |

| Mouse/Male | Liver | Hepatoblastoma | 2/50 | 3/50 | 9/50 | 18/50 |

| Mouse/Female | Liver | Hepatocellular Adenoma | 11/50 | 17/50 | 30/50 | 41/50 |

Data extracted from NTP Technical Report 563.[7]

Reproductive and Developmental Toxicity

There is a lack of specific reproductive and developmental toxicity studies on isolated this compound. However, studies on pennyroyal oil, which is rich in pulegone, indicate a potential for reproductive toxicity. Pennyroyal oil has been traditionally used as an abortifacient and has been shown to cause abortion in rats.[8][9] Administration of Mentha pulegium extract to pregnant rats resulted in abortion, decreased progesterone levels, and increased estradiol levels.[9] The NTP 3-month studies on (R)-(+)-pulegone in rats and mice showed no evidence of toxicity to the reproductive system based on sperm parameters, vaginal cytology, and histopathology of reproductive organs.[4] However, dedicated developmental and reproductive toxicity studies following current guidelines have not been conducted.

Mechanisms of Toxicity

The toxicity of pulegone is largely attributed to its metabolic activation to reactive metabolites, particularly menthofuran, which can lead to cellular damage. Key mechanisms include:

-

Hepatotoxicity: Mediated by reactive metabolites that deplete hepatic glutathione and covalently bind to cellular proteins, leading to centrilobular necrosis.[7][8]

-

Oxidative Stress: Pulegone administration has been shown to induce oxidative stress, as evidenced by alterations in antioxidant enzyme levels.

-

Endoplasmic Reticulum (ER) Stress: Pulegone has been reported to cause severe damage to the endoplasmic reticulum, which can trigger cell death pathways.[8]

-

Apoptosis: Pulegone can induce apoptosis, potentially through the modulation of p53, Bax, and Bcl-2 expression.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test for pulegone was conducted following a standard protocol, likely based on OECD Guideline 471.

-

Test Strains: Salmonella typhimurium strains TA97, TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA/pKM101 were used to detect different types of mutations.[4][10]

-

Metabolic Activation: The assay was performed with and without a metabolic activation system (S9 fraction), typically derived from the livers of Aroclor 1254-induced rats or hamsters, to mimic mammalian metabolism.[11]

-

Procedure:

-

The test substance (pulegone) was dissolved in a suitable solvent (e.g., DMSO).

-

Various concentrations of the pulegone solution were added to molten top agar containing a specific bacterial tester strain and a trace amount of histidine (or tryptophan for E. coli).

-

For tests with metabolic activation, the S9 mix was also added to the top agar.

-

The mixture was poured onto minimal glucose agar plates.

-

Plates were incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) was counted.

-

-

Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control, and this increase is statistically significant and reproducible.

In Vivo Micronucleus Assay

The in vivo micronucleus assay for pulegone was conducted in mice as part of the NTP studies.

-

Test System: Male and female B6C3F1 mice.[4]

-

Administration: Pulegone was administered by gavage for 3 months.[4]

-

Procedure:

-

Animals were treated with various doses of pulegone or the vehicle control.

-

Peripheral blood samples were collected at the end of the study.

-

Blood smears were prepared and stained (e.g., with acridine orange or Giemsa) to differentiate polychromatic erythrocytes (PCEs, immature red blood cells) from normochromatic erythrocytes (NCEs, mature red blood cells).

-

A large number of PCEs (e.g., 2000 per animal) were scored under a microscope for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes).

-

The ratio of PCEs to NCEs was also determined as a measure of bone marrow toxicity.

-

-

Interpretation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the control group.

2-Year Carcinogenicity Bioassay

The NTP 2-year carcinogenicity bioassay of (R)-(+)-pulegone was a comprehensive study.

-

Test System: Male and female F344/N rats and B6C3F1 mice, with 50 animals per group.[7]

-

Administration: (R)-(+)-Pulegone (approximately 96% pure) was administered in corn oil by gavage, 5 days per week for up to 104 weeks.[7]

-

Observations:

-

Animals were observed twice daily for clinical signs of toxicity.

-

Body weights were recorded weekly for the first 13 weeks and then monthly.

-

At the end of the study, a complete necropsy was performed on all animals.

-

-

Histopathology:

-

A comprehensive list of tissues and organs was collected from all animals and preserved in 10% neutral buffered formalin.

-

Tissues were processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin.

-

All slides were examined by a pathologist, and all neoplastic and non-neoplastic lesions were recorded.

-

The findings were peer-reviewed by a Quality Assurance pathologist.

-

-

Data Analysis: The incidences of neoplasms and non-neoplastic lesions were analyzed for statistical significance using survival-adjusted methods (poly-k test).

Conclusion

The toxicological profile of this compound, primarily based on studies of (R)-(+)-pulegone, indicates that it is a compound of significant toxicological concern, particularly with chronic exposure. The liver is a primary target organ, with toxicity mediated by metabolic activation to reactive metabolites like menthofuran. While in vivo genotoxicity has not been demonstrated, long-term exposure is associated with the development of tumors in the urinary bladder of female rats and the liver of mice. Data on reproductive and developmental toxicity are limited and warrant further investigation. This guide provides a foundational understanding for researchers and professionals involved in the assessment of the safety of this compound and related compounds.

References

- 1. PULEGONE AND RELATED SUBSTANCES [inchem.org]

- 2. researchgate.net [researchgate.net]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Abstract for TR-563 [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ec.europa.eu [ec.europa.eu]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Pulegone (89-82-7) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide to trans-Pulegol: Nomenclature, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-pulegol, a monoterpene alcohol of interest in various scientific disciplines. It covers the nomenclature and chemical identification, including its CAS number and IUPAC name. The guide details the physicochemical properties of this compound, presents a theoretical experimental protocol for its synthesis and purification, and outlines analytical methods for its characterization. Furthermore, it explores the potential biological activities of this compound, with a focus on its interactions with cellular signaling pathways, offering insights for researchers in drug discovery and development.

Nomenclature and Chemical Identification

This compound is a naturally occurring organic compound classified as a monoterpenoid. For unambiguous identification, the following nomenclature and registry number are used:

-

CAS Number: 18649-91-7[1]

-

IUPAC Name: (1R,2R,5R)-5-methyl-2-(propan-2-ylidene)cyclohexan-1-ol

-

Synonyms: (+)-trans-pulegol, p-Menth-4(8)-en-3-ol

Physicochemical Properties

The known physicochemical properties of pulegol are summarized in the table below. It is important to note that some reported data does not differentiate between the cis and trans isomers.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | |

| Molecular Weight | 154.25 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | ~212 °C (predicted) | |

| Density | ~0.92 g/cm³ (predicted) | |

| Solubility | Slightly soluble in water |

Experimental Protocols

Synthesis of this compound via Stereoselective Reduction of Pulegone

The synthesis of this compound can be achieved through the stereoselective reduction of (+)-pulegone. The trans isomer is favored under specific reaction conditions.

Materials:

-

(+)-Pulegone

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol or Diethyl ether (anhydrous)

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve (+)-pulegone in methanol at 0°C under a nitrogen atmosphere.

-

Slowly add sodium borohydride to the solution while stirring. The reaction is exothermic.

-

Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cautiously add 1M HCl to quench the excess NaBH₄ until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the aqueous layer three times with dichloromethane.

-

Combine the organic extracts and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pulegol as a mixture of cis and trans isomers.

Purification of this compound by Column Chromatography

The separation of this compound from the isomeric mixture can be performed using silica gel column chromatography.

Materials:

-

Crude pulegol mixture

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude pulegol mixture in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC. The trans isomer is expected to elute before the more polar cis isomer.

-

Combine the fractions containing pure this compound and remove the solvent under reduced pressure.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. Although a complete, assigned spectrum for this compound is not widely published, the expected chemical shifts and coupling constants can be predicted based on the structure and data from similar compounds. Key signals would include those for the methyl groups, the isopropenyl group, the protons on the cyclohexane ring, and the hydroxyl proton. The stereochemistry (trans configuration) can be confirmed through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.

Biological Activity and Signaling Pathways

The biological activities of this compound are an emerging area of research. Based on the known effects of structurally related monoterpenoids like menthol and pulegone, this compound is hypothesized to interact with specific cellular targets, including transient receptor potential (TRP) channels and inflammatory signaling pathways.

Interaction with Transient Receptor Potential (TRP) Channels

TRP channels are a group of ion channels involved in the sensation of temperature, pain, and taste. Pulegone, a precursor to pulegol, is known to be an agonist of TRPA1 and a partial agonist of TRPV1, while also inhibiting TRPM8 activity. Menthol, another related monoterpene, is a well-known agonist of TRPM8. It is plausible that this compound also modulates the activity of these channels, which could contribute to analgesic or sensory effects.

References

Methodological & Application

The Utility of Terpene-Derived Chiral Auxiliaries in Asymmetric Synthesis: Application Notes and Protocols

A Note on trans-pulegol: Extensive literature review indicates that while terpenes are a prominent source of chiral auxiliaries for asymmetric synthesis, This compound itself is not commonly employed or well-documented for this purpose. The scientific literature predominantly focuses on the application of its isomers and related derivatives, such as isopulegol , neoisopulegol , and pulegone . This document will therefore provide detailed application notes and protocols for these closely related and extensively studied chiral auxiliaries, offering valuable insights into the use of the p-menthane scaffold in asymmetric synthesis.

Introduction to Terpene-Derived Chiral Auxiliaries

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations. Terpenes, naturally occurring and enantiomerically pure compounds, represent a readily available and cost-effective source for the development of these auxiliaries.[1] Molecules derived from isopulegol and pulegone have been successfully utilized in a variety of stereoselective reactions, including alkylations, aldol reactions, and cycloadditions, providing access to complex chiral molecules with high levels of stereocontrol.[2][3]

Core Principle of Asymmetric Synthesis with Isopulegol-Derived Auxiliaries

The fundamental principle involves the temporary attachment of the chiral auxiliary to a prochiral substrate. The inherent chirality of the auxiliary directs the approach of reagents to one face of the substrate, leading to the formation of one diastereomer in excess. After the desired stereocenter(s) have been established, the auxiliary is cleaved and can ideally be recovered for reuse.

References

Application Notes and Protocols: The Use of Pulegol Isomers in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulegol and its isomers, particularly (-)-isopulegol, are valuable chiral building blocks derived from the naturally abundant monoterpene (+)-pulegone. Their inherent stereochemistry and versatile chemical functionalities make them attractive starting materials for the asymmetric synthesis of a wide array of complex natural products and chiral ligands. This document provides detailed application notes and experimental protocols for the utilization of (-)-isopulegol in the synthesis of chiral aminodiols, which are key intermediates in the development of pharmaceuticals and fine chemicals.

While the focus of these notes is on (-)-isopulegol due to its widespread use and the availability of detailed experimental data, the principles and reactions described can often be adapted to other isomers like trans-pulegol, making this a valuable resource for synthetic chemists working with this class of chiral synthons.

Application: Synthesis of Chiral Aminodiols from (-)-Isopulegol

Chiral aminodiols are crucial structural motifs found in numerous biologically active compounds and are widely employed as chiral ligands and auxiliaries in asymmetric catalysis. (-)-Isopulegol provides a cost-effective and enantiomerically pure starting point for the synthesis of a diverse library of these valuable compounds. The following sections detail the synthesis of key intermediates and the subsequent formation of aminodiols.

Synthesis of (+)-α-Methylene-γ-butyrolactone from (-)-Isopulegol

A key intermediate for the synthesis of a variety of chiral aminodiols is (+)-α-methylene-γ-butyrolactone, which can be prepared from commercially available (-)-isopulegol. This transformation involves a sequence of acetylation, regioselective oxidation, and a two-step oxidation and ring closure.[1]

Experimental Workflow:

Caption: Synthetic pathway from (-)-isopulegol to (+)-α-methylene-γ-butyrolactone.

Synthesis of β-Aminolactones and Secondary Aminodiols

The prepared (+)-α-methylene-γ-butyrolactone serves as a versatile Michael acceptor for the nucleophilic addition of primary amines, leading to a library of β-aminolactones. Subsequent reduction of these lactones with a reducing agent like lithium aluminum hydride (LiAlH₄) affords the corresponding secondary aminodiols.[1]

Experimental Protocol: General Procedure for the Synthesis of β-Aminolactones

-

To a solution of (+)-α-methylene-γ-butyrolactone (1.0 equiv.) in dry ethanol, add the respective primary amine (1.0 equiv.).

-

Stir the reaction mixture at 25 °C for 20 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired β-aminolactone.

Experimental Protocol: General Procedure for the Reduction of β-Aminolactones to Secondary Aminodiols

-

To a stirred suspension of LiAlH₄ (2.0 equiv.) in dry diethyl ether at 0 °C, add a solution of the β-aminolactone (1.0 equiv.) in dry diethyl ether.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to 0 °C and cautiously quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of NaOH and then water again.

-

Filter the resulting suspension and wash the solid residue with diethyl ether.

-

Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the secondary aminodiol.

Quantitative Data:

| Amine (R-NH₂) | β-Aminolactone Yield (%) | Secondary Aminodiol Yield (%) |

| Benzylamine | 75 | 70 |

| (R)-α-Methylbenzylamine | 72 | 65 |

| (S)-α-Methylbenzylamine | 70 | 68 |

| Allylamine | 65 | 50 |

Table 1: Representative yields for the synthesis of β-aminolactones and their subsequent reduction to secondary aminodiols.[1]

Application: Epoxidation of (-)-Isopulegol and Ring-Opening to Aminodiols

An alternative and direct route to a different class of aminodiols involves the epoxidation of (-)-isopulegol followed by the nucleophilic ring-opening of the resulting epoxide with primary amines. This method provides access to a diverse range of N-substituted aminodiols.[1]

Experimental Workflow:

Caption: Pathway for the synthesis of N-substituted aminodiols from (-)-isopulegol.

Experimental Protocol: Epoxidation of (-)-Isopulegol

-

To a solution of (-)-isopulegol (1.0 equiv.) in dichloromethane (CH₂Cl₂), add Na₂HPO₄·12H₂O (3.0 equiv.).

-

Cool the mixture to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.0 equiv.) portionwise.

-

Stir the reaction at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the solid and wash with CH₂Cl₂.

-

Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting epoxides can be separated by column chromatography. A 1:1 mixture of diastereomeric epoxides is typically obtained in good yield.[1]

Experimental Protocol: General Procedure for the Ring-Opening of Epoxides with Primary Amines

-

To a solution of the epoxide (1.0 equiv.) and lithium perchlorate (LiClO₄) (1.0 equiv.) in acetonitrile, add the primary amine (2.0 equiv.).

-

Heat the reaction mixture at 70-80 °C for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted aminodiol.

Quantitative Data:

| Amine (R-NH₂) | N-Substituted Aminodiol Yield (%) |

| Benzylamine | 77 |

| (R)-α-Methylbenzylamine | 75 |

| (S)-α-Methylbenzylamine | 72 |

| Isopropylamine | 62 |

Table 2: Representative yields for the synthesis of N-substituted aminodiols from an isopulegol-derived epoxide.

Conclusion

The protocols and data presented herein demonstrate the utility of (-)-isopulegol as a versatile and valuable chiral starting material for the synthesis of diverse, enantiomerically enriched aminodiols. These compounds are of significant interest to researchers in natural product synthesis and drug development. The detailed experimental procedures provide a solid foundation for the practical application of these methods in a laboratory setting. Further exploration of other pulegol isomers and their derivatives using similar synthetic strategies is a promising avenue for the discovery of novel chiral molecules with potential biological activity.

References

Synthesis of Pharmaceutical Intermediates from trans-Pulegol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates derived from trans-pulegol. This compound, a naturally occurring monoterpenoid, serves as a versatile chiral starting material for the synthesis of a variety of complex molecules with significant therapeutic potential. This guide focuses on the synthesis of (-)-menthol and chiral chromane derivatives, both of which are important scaffolds in pharmaceutical development.

Synthesis of (-)-Menthol via Hydrogenation of Pulegone

One of the most significant applications of pulegol isomers is in the synthesis of (-)-menthol, a widely used pharmaceutical excipient and active ingredient. The common strategy involves the hydrogenation of (+)-pulegone, which can be obtained from various natural sources or through the isomerization of isopulegol, a stereoisomer of pulegol.

The hydrogenation of (+)-pulegone typically proceeds in two stages: the reduction of the carbon-carbon double bond to form menthone and isomenthone, followed by the reduction of the carbonyl group to yield the corresponding menthol isomers.[1] The stereoselectivity of the second step is crucial for obtaining a high yield of the desired (-)-menthol.

Experimental Protocol: Two-Step Hydrogenation of (+)-Pulegone to (-)-Menthol

This protocol is based on the work of Ohshima et al., who demonstrated a highly selective two-step process.[2]